molecular formula C22H22N4O3 B2884910 2-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034235-24-8

2-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2884910
CAS RN: 2034235-24-8
M. Wt: 390.443
InChI Key: SEVWWTYTKDSSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Compounds with structural similarities to the one mentioned have been investigated for their potential as corrosion inhibitors. For example, novel aza-pseudopeptides were synthesized and evaluated for their inhibiting efficacy of mild steel corrosion in acidic environments. These compounds demonstrated efficient corrosion inhibition, suggesting that the chemical compound may have applications in materials science, especially in protecting metals from corrosion in acidic conditions (Chadli et al., 2017).

Antimicrobial Activity

Several studies have focused on the synthesis of compounds with azetidinone, pyrazoline, and similar heterocyclic structures for their antimicrobial properties. These compounds have been shown to possess good activity against a range of gram-positive bacteria, highlighting their potential in developing new antibacterial agents. This suggests that the compound may also possess antimicrobial properties, which could be valuable in pharmaceutical research (Prakash et al., 2011).

Inhibition of Tumor Cell Growth

Derivatives of pyrazole compounds have been analyzed for their ability to inhibit tumor cell growth in vitro. These compounds exhibited potent cytotoxic activity against various human leukemia, lymphoma, and carcinoma cell lines, indicating their potential as anticancer agents. This opens up possibilities for the compound to be explored for its anticancer properties (Barnes et al., 2001).

Carbonic Anhydrase Inhibition

Compounds structurally related to the queried molecule have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase, an enzyme important in physiological processes. These studies revealed that such compounds could serve as potent inhibitors of carbonic anhydrase, suggesting potential applications in treating conditions like glaucoma or edema (Kocyigit et al., 2016).

properties

IUPAC Name

2-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-14-19(11-23-26(14)15-7-3-2-4-8-15)20(27)24-12-16(13-24)25-21(28)17-9-5-6-10-18(17)22(25)29/h2-8,11,16-18H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVWWTYTKDSSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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